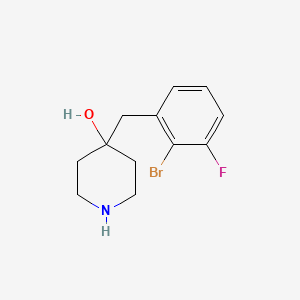
4-(2-Bromo-3-fluorobenzyl)piperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Bromo-3-fluorobenzyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of bromine and fluorine atoms in the benzyl group of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-3-fluorobenzyl)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-3-fluorobenzyl chloride and piperidin-4-ol.
Nucleophilic Substitution: The reaction between 2-bromo-3-fluorobenzyl chloride and piperidin-4-ol is carried out under nucleophilic substitution conditions. This involves the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction.
Reaction Conditions: The reaction is typically conducted in an organic solvent, such as dimethylformamide or tetrahydrofuran, at elevated temperatures (e.g., 80-100°C) to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems and advanced purification techniques, such as column chromatography or recrystallization, ensures the production of high-purity compounds suitable for pharmaceutical applications.
化学反应分析
Types of Reactions
4-(2-Bromo-3-fluorobenzyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms, resulting in the formation of different piperidine derivatives.
Substitution: The bromine and fluorine atoms in the benzyl group can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic reagents, such as sodium azide or sodium methoxide, are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds.
科学研究应用
4-(2-Bromo-3-fluorobenzyl)piperidin-4-ol has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions due to its structural similarity to naturally occurring molecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-(2-Bromo-3-fluorobenzyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes involved in neurotransmitter synthesis or degradation, thereby exerting its effects on the central nervous system.
相似化合物的比较
Similar Compounds
4-(2-Chloro-3-fluorobenzyl)piperidin-4-ol: Similar in structure but with a chlorine atom instead of bromine.
4-(2-Bromo-3-chlorobenzyl)piperidin-4-ol: Similar in structure but with a chlorine atom instead of fluorine.
4-(2-Fluoro-3-chlorobenzyl)piperidin-4-ol: Similar in structure but with a chlorine atom instead of bromine.
Uniqueness
The uniqueness of 4-(2-Bromo-3-fluorobenzyl)piperidin-4-ol lies in the combination of bromine and fluorine atoms in the benzyl group, which imparts distinct chemical and biological properties
属性
分子式 |
C12H15BrFNO |
|---|---|
分子量 |
288.16 g/mol |
IUPAC 名称 |
4-[(2-bromo-3-fluorophenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C12H15BrFNO/c13-11-9(2-1-3-10(11)14)8-12(16)4-6-15-7-5-12/h1-3,15-16H,4-8H2 |
InChI 键 |
UTJRVUIZUUUGJE-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1(CC2=C(C(=CC=C2)F)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13473324.png)
![2-[5-(Difluoromethyl)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13473340.png)
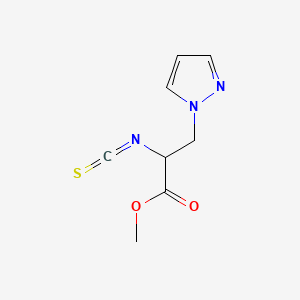
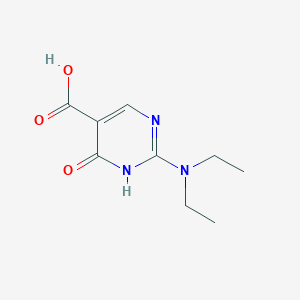
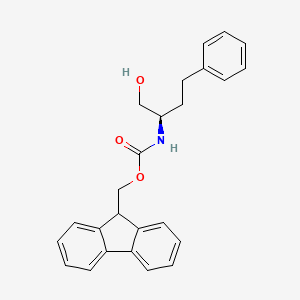
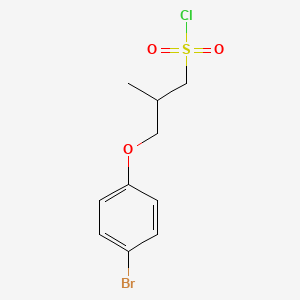
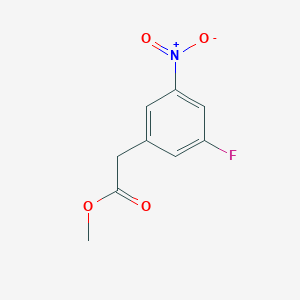
![N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13473389.png)

![tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B13473411.png)

![Methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate](/img/structure/B13473421.png)

